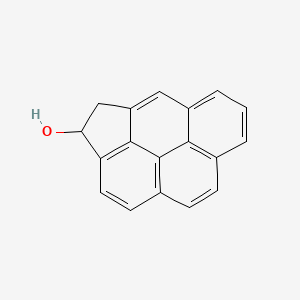
(E)-(7-Dodecen-9-ynyloxy)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(7-Dodecen-9-ynyloxy)trimethylsilane: is an organic compound with the molecular formula C15H28OSi . It is a derivative of trimethylsilane, featuring a dodecen-9-ynyloxy group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane typically involves the reaction of an appropriate alkyne with a trimethylsilyl-protected alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (E)-(7-Dodecen-9-ynyloxy)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, (E)-(7-Dodecen-9-ynyloxy)trimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, compounds with similar structures are often investigated for their potential biological activity. This includes studies on their interactions with biological macromolecules and their potential as therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and ability to undergo various chemical transformations make it a versatile intermediate in the synthesis of high-value products.
Mecanismo De Acción
The mechanism by which (E)-(7-Dodecen-9-ynyloxy)trimethylsilane exerts its effects is primarily through its chemical reactivity. The compound can participate in various chemical reactions, leading to the formation of new bonds and the introduction of functional groups. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
(E)-(7-Dodecen-9-yn-1-ol): A similar compound with a hydroxyl group instead of the trimethylsilyl group.
(E)-(7-Dodecen-9-yn-1-yl acetate): Features an acetate group in place of the trimethylsilyl group.
(E)-(7-Dodecen-9-yn-1-yl chloride): Contains a chloride group instead of the trimethylsilyl group.
Uniqueness: (E)-(7-Dodecen-9-ynyloxy)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in synthetic organic chemistry, where the trimethylsilyl group can be selectively removed or transformed under mild conditions.
Propiedades
Número CAS |
58763-69-2 |
|---|---|
Fórmula molecular |
C15H28OSi |
Peso molecular |
252.47 g/mol |
Nombre IUPAC |
[(E)-dodec-7-en-9-ynoxy]-trimethylsilane |
InChI |
InChI=1S/C15H28OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)4/h8-9H,5,10-15H2,1-4H3/b9-8+ |
Clave InChI |
BSFTXFASOLZMHG-CMDGGOBGSA-N |
SMILES isomérico |
CCC#C/C=C/CCCCCCO[Si](C)(C)C |
SMILES canónico |
CCC#CC=CCCCCCCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI)](/img/structure/B13804739.png)
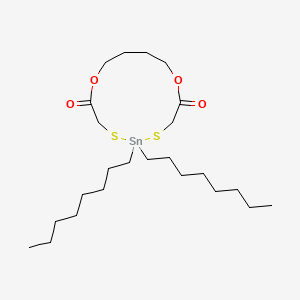
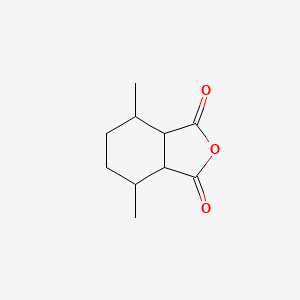
![(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate](/img/structure/B13804758.png)
![2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13804761.png)
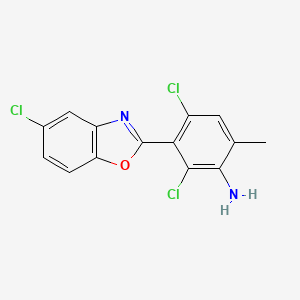

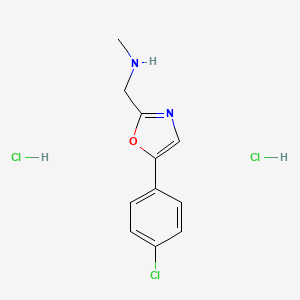
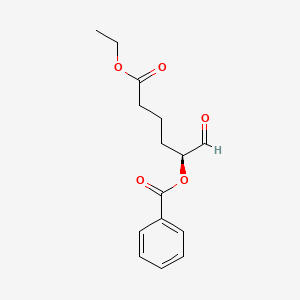
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
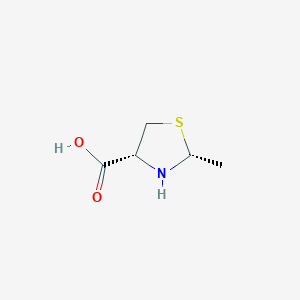
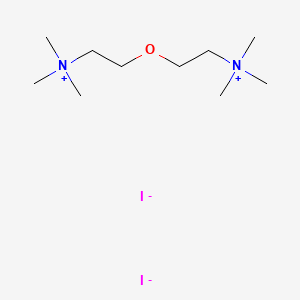
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)
